Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate
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Overview
Description
Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate is an organic compound with the molecular formula C11H13BrN2O2 It is a derivative of propanoic acid and features a hydrazinylidene group attached to a bromophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate can be synthesized through the reaction of ethyl acetoacetate with 2-bromoaniline in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the hydrazinylidene linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The bromine atom in the bromophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate exerts its effects involves interactions with various molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The bromophenyl ring may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-bromophenyl)hydrazinylidene]propanoate
- Ethyl 2-[(2-chlorophenyl)hydrazinylidene]propanoate
- Ethyl 2-[(2-fluorophenyl)hydrazinylidene]propanoate
Uniqueness
Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate is unique due to the presence of the bromine atom in the ortho position of the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its para- and meta-substituted analogs .
Biological Activity
Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate, a compound characterized by a hydrazone functional group, has garnered interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The compound features a bromophenyl moiety , which enhances its reactivity, and an ethyl ester group , contributing to its solubility and stability in biological systems. The hydrazone linkage is pivotal for its biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The hydrazone group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
- Receptor Modulation : The compound may interact with various receptors, affecting cellular signaling pathways.
- Chelation : The presence of the hydrazone and ester functionalities suggests potential for chelating metal ions, which can be beneficial in drug design for targeting metal-dependent enzymes.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including A-431 and Jurkat cells. The compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with proteins primarily through hydrophobic contacts, enhancing its binding affinity to target sites.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties :
- Bacterial Inhibition : Preliminary studies indicated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 46.9 μg/mL to 93.7 μg/mL, demonstrating comparable efficacy to established antibiotics .
- Fungal Activity : While primarily noted for antibacterial effects, certain derivatives have shown potential antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus.
Study on Anticancer Efficacy
A study published in 2023 investigated the anticancer efficacy of this compound against various cancer cell lines. The results indicated:
Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
---|---|---|---|
A-431 | 5.4 | Doxorubicin | 8.0 |
Jurkat | 6.1 | Doxorubicin | 9.5 |
HT29 | 4.8 | Cisplatin | 7.0 |
These findings underscore the compound's potential as a lead candidate for further development in cancer therapy.
Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of the compound revealed:
Bacteria | MIC (μg/mL) | Standard Antibiotic | MIC (μg/mL) |
---|---|---|---|
Escherichia coli | 50 | Ciprofloxacin | 25 |
Staphylococcus aureus | 30 | Gentamicin | 15 |
The results suggest that this compound possesses significant antimicrobial activity, warranting further exploration in therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-7-5-4-6-9(10)12/h4-7,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWATJIINFXJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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